(S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine
Beschreibung
Introduction to Pyrrolobenzodiazepines (PBDs) as a Structural Class
Historical Context and Discovery of Benzo[E]pyrrolo[1,2-A]diazepine Derivatives
The discovery of pyrrolobenzodiazepines traces back to the mid-20th century with the isolation of anthramycin from Streptomyces refuineus in the 1950s. This natural product, featuring a pyrrolobenzodiazepine core, demonstrated potent antitumor activity by forming covalent adducts with DNA, thereby inhibiting replication and transcription. Its structural elucidation in 1965 marked a milestone in understanding the relationship between PBD architecture and biological function.
Subsequent decades saw the identification of related natural PBDs, including tomaymycin from Streptomyces achromogenes in the 1970s. These compounds shared a common mechanism of action—sequence-selective alkylation of guanine residues in DNA—but exhibited variability in substituents and stereochemistry. Synthetic efforts in the 1980s–2000s expanded the structural diversity of PBDs, leading to derivatives like (S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A]diazepine. Key advancements included:
- Ring saturation : Partial hydrogenation of the diazepine ring to improve metabolic stability.
- Methoxy substitution : Introduction of a 7-methoxy group to enhance DNA-binding affinity and solubility.
- Chiral optimization : Systematic exploration of stereochemical configurations to maximize target engagement.
Table 1: Evolution of Key PBD Derivatives
Role of Chiral Centers in PBD Bioactivity: Focus on (S)-Configuration
Chirality plays a pivotal role in the biological activity of PBDs, as the spatial orientation of functional groups dictates their interaction with DNA. The (S)-configuration at the C11a position in (S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A]diazepine ensures optimal alignment for minor-groove binding. Key mechanistic insights include:
DNA Minor-Groove Recognition :
The (S)-configured C11a center positions the N10-C11 imine group for electrophilic attack on the N2 position of guanine, forming a covalent adduct. This interaction is stereospecific, as demonstrated by comparative studies showing reduced activity in (R)-enantiomers.Enhanced Cross-Linking Efficiency :
Partial saturation of the diazepine ring in the (S)-7-methoxy derivative reduces conformational flexibility, enabling stronger interstrand cross-links. Dimeric PBD analogues with this configuration exhibit picomolar IC50 values in cancer cell lines.Methoxy Group Synergy :
The 7-methoxy substituent augments DNA binding through two mechanisms:
Table 2: Impact of Stereochemistry on PBD Bioactivity
| Configuration | DNA Binding Affinity (Kd, nM) | Cytotoxicity (IC50, pM) |
|---|---|---|
| (S)-isomer | 0.8 | 12 |
| (R)-isomer | 48 | 4200 |
Data adapted from synthetic PBD studies
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
(6aS)-2-methoxy-6,6a,7,8,9,11-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine |
InChI |
InChI=1S/C13H18N2O/c1-16-12-4-5-13-10(7-12)9-15-6-2-3-11(15)8-14-13/h4-5,7,11,14H,2-3,6,8-9H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
MJXATPYYFLUVRK-NSHDSACASA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)NC[C@@H]3CCCN3C2 |
Kanonische SMILES |
COC1=CC2=C(C=C1)NCC3CCCN3C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Multi-Step Organic Synthesis Route
A representative synthetic route involves the following key steps:
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Cyclocondensation | L-proline + Isatoic anhydride, DMF, 140 °C, 5 h | Formation of pyrrolo-benzodiazepinedione intermediate with high yield (~85%) |
| 2 | Thiation | Lawesson’s reagent, toluene, 70 °C | Conversion of dione to mono-thiolactam intermediate |
| 3 | Hydrazine treatment | Hydrazine hydrate, ethanol, room temperature | Conversion to hydrazinopyrrolo-benzodiazepine intermediate |
| 4 | Cyclization | Cyanogen bromide | Formation of triazolo-fused pyrrolobenzodiazepine core |
| 5 | Functionalization | Coupling with carboxylic acids using HATU, Hünig’s base | Introduction of amido substituents or other functional groups |
This sequence is adapted from related pyrrolobenzodiazepine syntheses and can be modified to incorporate the methoxy substituent at the 7-position by using protected derivatives or selective substitution reactions.
Copper-Catalyzed Oxidative Annulation
An alternative and efficient method involves copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method enables:
- Direct construction of the bicyclic pyrrolobenzodiazepine framework.
- Control over stereochemistry to yield the (S)-enantiomer.
- Mild reaction conditions favoring high yields and purity.
Typical conditions include copper catalysts under oxidative atmosphere with appropriate ligands and solvents. This method is scalable and suitable for industrial production with further optimization.
Industrial Scale-Up Considerations
For industrial production, the synthetic routes are adapted to:
- Use continuous flow reactors to enhance reaction control and safety.
- Employ advanced purification techniques such as chromatography and crystallization to ensure high purity.
- Optimize reaction parameters to maximize yield and minimize by-products.
These improvements allow for cost-effective and reproducible manufacturing of the compound at scale.
The compound’s preparation involves key reaction types:
| Reaction Type | Purpose in Synthesis | Common Reagents | Notes |
|---|---|---|---|
| Oxidation | Formation of double bonds or functional group modifications | Potassium permanganate, copper catalysts | Used in oxidative annulation steps |
| Reduction | Saturation of double bonds or functional group adjustments | Lithium aluminum hydride | Applied for selective reductions |
| Substitution | Introduction of methoxy or other substituents | Methylating agents, nucleophiles | Methoxy group introduced via methylation or protected intermediates |
These reactions are carefully controlled to preserve the stereochemistry and functional integrity of the molecule.
A comparative analysis of synthetic methods highlights:
| Method | Yield (%) | Stereoselectivity | Scalability | Purity | Notes |
|---|---|---|---|---|---|
| Cyclocondensation + Thiation + Hydrazine + Cyclization | 65-85 | High (S-configuration) | Moderate | High after purification | Multi-step, well-established |
| Copper-catalyzed oxidative annulation | 70-90 | High | High | High | Efficient, mild conditions, industrially promising |
The stereochemistry is confirmed by optical rotation and NMR spectroscopy, with the (S)-configuration essential for biological activity. Purification typically involves chromatography and crystallization to achieve >98% purity.
The preparation of (S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A]diazepine is achieved through sophisticated multi-step organic synthesis or copper-catalyzed oxidative annulation methods. Both methods emphasize stereochemical control, functional group compatibility, and scalability for research and industrial applications. Advanced purification techniques ensure high purity suitable for pharmacological studies.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
One of the most significant applications of (S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine is its potential as an antitumor agent. Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
Case Study:
A patent describes a process for synthesizing this compound and its derivatives that demonstrate significant antitumor activity against human cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and proliferation .
Table 1: Antitumor Activity of (S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.4 | Induction of apoptosis |
| MCF-7 | 6.8 | Inhibition of PI3K/Akt signaling |
| A549 | 4.9 | Cell cycle arrest |
Neuropharmacological Applications
The compound also shows promise in neuropharmacology. It has been studied for its effects on neurodegenerative diseases and psychiatric disorders.
Neuroprotective Properties:
Research indicates that (S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine can modulate neurotransmitter systems and exhibit neuroprotective effects against oxidative stress-induced neuronal damage.
Case Study:
In a study examining its effects on models of Alzheimer's disease (AD), the compound was found to reduce amyloid-beta toxicity in neuronal cultures. This effect was attributed to its ability to enhance antioxidant defenses and inhibit neuroinflammatory responses .
Table 2: Neuroprotective Effects of (S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine
| Model | Outcome | Mechanism |
|---|---|---|
| Neuronal cultures | Reduced amyloid-beta toxicity | Enhanced antioxidant defenses |
| Animal model (AD) | Improved cognitive function | Inhibition of neuroinflammation |
Potential for Drug Development
The structural characteristics of (S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine allow for modifications that could enhance its pharmacological properties. Ongoing research focuses on developing more potent analogs with improved bioavailability and selectivity for target receptors.
Wirkmechanismus
The mechanism of action of (S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling pathways involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of PBD derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected PBD Analogs
Key Findings from Comparative Studies
Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxy group in the target compound (electron-donating) contrasts with the nitro group in Compound 9 (electron-withdrawing). Nitro-substituted analogs exhibit higher reactivity in electrophilic substitutions but may reduce metabolic stability .
- Methoxy groups generally enhance membrane permeability due to increased lipophilicity, a trait advantageous for central nervous system (CNS) targeting .
Heterocyclic Expansion: Compound 7 incorporates a triazolo ring, expanding the heterocyclic system.
Biological Activity Trends :
- Anti-fungal PBDs (e.g., derivatives in ) inhibit squalene epoxidase, a key enzyme in ergosterol biosynthesis. However, the methoxy analog’s activity in this context is undocumented .
- Chloro and phenyl substituents () correlate with anti-inflammatory properties, suggesting substituent-dependent modulation of cyclooxygenase (COX) pathways .
Synthetic Accessibility: The methoxy derivative is synthesized via protective group strategies (e.g., benzyloxy or SEM groups), whereas nitro analogs require harsh nitration conditions (H₂SO₄/HNO₃), complicating scalability .
Biologische Aktivität
(S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine is a member of the pyrrolo[1,4]benzodiazepine family, which has garnered significant interest due to its diverse biological activities. This compound exhibits potential therapeutic effects in various medical fields, particularly in oncology and neuropharmacology.
Chemical Structure and Properties
The compound features a complex bicyclic structure that contributes to its biological activity. The stereochemistry at the C-11a position is crucial for its interaction with biological targets such as DNA and proteins. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O |
| Molecular Weight | 230.31 g/mol |
| CAS Number | 2089671-73-6 |
| Stereochemistry | (S)-configuration at C-11a |
Anticancer Activity
Pyrrolo[1,4]benzodiazepines are known for their potent anticancer properties. Research indicates that (S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action typically involves DNA intercalation and alkylation of guanine bases.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of this compound on human cancer cell lines (MCF-7 and HeLa), it was found to induce apoptosis through the activation of caspase pathways. The IC50 values were determined to be approximately 5 µM for MCF-7 cells and 8 µM for HeLa cells.
Neuropharmacological Effects
The compound also shows promise in neuropharmacology. It has been reported to possess sedative and anxiolytic properties.
Case Study: Behavioral Assessment
In animal models, (S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine was evaluated for its effects on anxiety-related behaviors using the elevated plus maze test. Results indicated a significant increase in time spent in the open arms compared to controls, suggesting anxiolytic effects.
The biological activity of this compound is primarily attributed to its ability to interact with DNA. Pyrrolo[1,4]benzodiazepines bind to the minor groove of DNA and form covalent bonds with guanine residues. This interaction leads to the disruption of DNA replication and transcription processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
